molecular formula C13H13N3O2S B6154389 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide CAS No. 923438-12-4

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

Cat. No. B6154389
CAS RN: 923438-12-4
M. Wt: 275.3
InChI Key:
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Description

N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide (N-PTCA) is a novel synthetic compound that has recently been studied for its potential therapeutic properties. N-PTCA is a small molecule inhibitor of the enzyme N-methyl-D-aspartate (NMDA) receptor and has been shown to have promising therapeutic effects in a range of neurological disorders. N-PTCA has been studied for its ability to reduce inflammation, improve cognitive function, and reduce anxiety and depression.

Mechanism of Action

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide acts as an inhibitor of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that is responsible for the regulation of synaptic plasticity and memory formation. This compound binds to the NMDA receptor and prevents the receptor from being activated, thereby reducing inflammation and improving cognitive function.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation in animal models. In addition, this compound has been shown to improve cognitive function in humans. This compound has also been shown to reduce anxiety and depression, as well as reduce the symptoms of Parkinson’s disease and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has several advantages for laboratory experiments. First, this compound is a small molecule and is easy to synthesize and store. Second, this compound is a potent inhibitor of the NMDA receptor and has been shown to be effective in reducing inflammation and improving cognitive function. However, this compound has several limitations for laboratory experiments. First, this compound is a relatively new compound and has not been extensively studied in humans. Second, this compound has not been approved by the FDA for therapeutic use in humans.

Future Directions

In order to further explore the potential therapeutic applications of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide, future research should focus on:
1. Investigating the safety and efficacy of this compound in humans.
2. Examining the potential of this compound to reduce the symptoms of other neurological disorders, such as epilepsy and multiple sclerosis.
3. Developing new methods for synthesizing this compound more efficiently.
4. Investigating the potential of this compound to improve cognitive function in aging populations.
5. Examining the potential of this compound to reduce anxiety and depression in humans.
6. Investigating the potential of this compound to reduce inflammation in the brain.
7. Examining the potential of this compound to reduce the symptoms of Parkinson’s disease and Alzheimer’s disease.
8. Investigating the potential of this compound to reduce the symptoms of other neurodegenerative diseases.
9. Examining the potential of this compound to reduce the symptoms of traumatic brain injury.
10. Investigating the potential of this compound to reduce the symptoms of schizophrenia.

Synthesis Methods

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide is synthesized via a three-step process. The first step is the condensation of pyridine-3-carboxylic acid with thiourea to form the thiourea-pyridine-3-carboxamide intermediate. The second step is the reaction of the intermediate with ethyl chloroformate to form the this compound. The final step is the hydrolysis of the this compound to form the desired compound.

Scientific Research Applications

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide has been studied for its potential therapeutic applications in a range of neurological disorders. In animal models, this compound has been shown to reduce inflammation and improve cognitive function. This compound has also been studied for its potential to reduce anxiety and depression in humans. Additionally, this compound has been studied for its ability to reduce the symptoms of Parkinson’s disease and Alzheimer’s disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide involves the reaction of 2-amino-4-(pyridin-3-yl)thiazole with oxalyl chloride to form the corresponding acid chloride, which is then reacted with oxolane-2-carboxamide to yield the final product.", "Starting Materials": [ "2-amino-4-(pyridin-3-yl)thiazole", "oxalyl chloride", "oxolane-2-carboxamide" ], "Reaction": [ "Step 1: React 2-amino-4-(pyridin-3-yl)thiazole with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride.", "Step 2: Add oxolane-2-carboxamide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide as a white solid." ] }

CAS RN

923438-12-4

Molecular Formula

C13H13N3O2S

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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